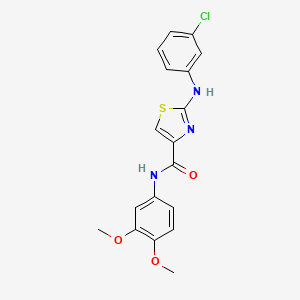
2-((3-chlorophenyl)amino)-N-(3,4-dimethoxyphenyl)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-chlorophenyl)amino)-N-(3,4-dimethoxyphenyl)thiazole-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is also known as CPTH-11 and has been studied for its ability to inhibit histone deacetylases (HDACs). HDACs are enzymes that play a role in gene expression and have been implicated in various diseases, including cancer.
作用機序
CPTH-11 inhibits HDACs by binding to the active site of the enzyme, which prevents the deacetylation of histones. This results in changes in gene expression, which can lead to cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
Studies have shown that CPTH-11 can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, CPTH-11 has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. The compound has also been studied for its anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of CPTH-11 is its specificity for HDAC inhibition, which can lead to more targeted effects compared to non-specific HDAC inhibitors. However, CPTH-11 has also been shown to have limited solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research on CPTH-11. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of CPTH-11. Additionally, further studies are needed to fully understand the mechanisms of action of CPTH-11 and its potential therapeutic applications in various diseases. Finally, research is needed to develop more effective delivery methods for CPTH-11 to overcome its limited solubility.
合成法
The synthesis of CPTH-11 involves a multi-step process that includes the reaction of 3-chloroaniline with 3,4-dimethoxybenzaldehyde to form an intermediate. This intermediate is then reacted with thiosemicarbazide and subsequently cyclized to form the final product.
科学的研究の応用
CPTH-11 has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. One of the primary mechanisms of action of CPTH-11 is its ability to inhibit HDACs, which can lead to changes in gene expression and ultimately impact disease progression.
特性
IUPAC Name |
2-(3-chloroanilino)-N-(3,4-dimethoxyphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-24-15-7-6-13(9-16(15)25-2)20-17(23)14-10-26-18(22-14)21-12-5-3-4-11(19)8-12/h3-10H,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHNWYTWLVFBJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2853785.png)
![Methyl 3-[{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2853786.png)
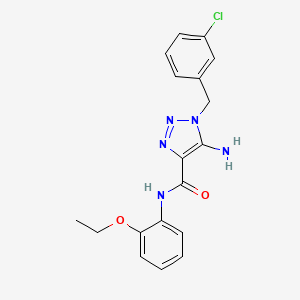
![methyl N-[4,5-dimethyl-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carbonyl]carbamate](/img/structure/B2853791.png)
![8-(2-chlorophenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2853792.png)
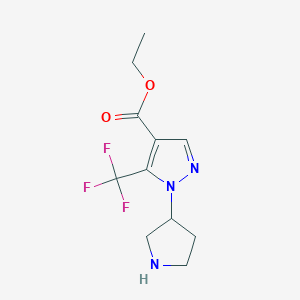
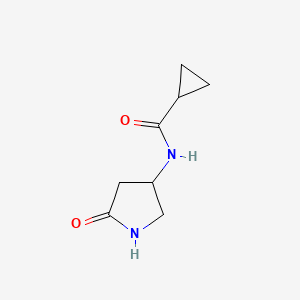
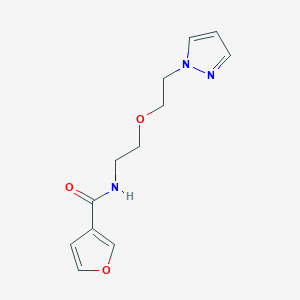
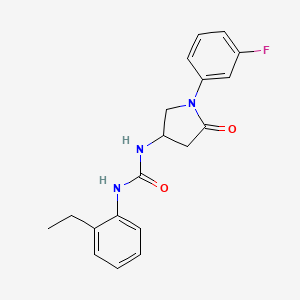
![N-methyl-N-{2-[methyl(1-methylpiperidin-4-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2853801.png)
![7-(furan-2-yl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2853802.png)
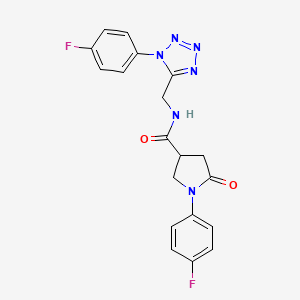
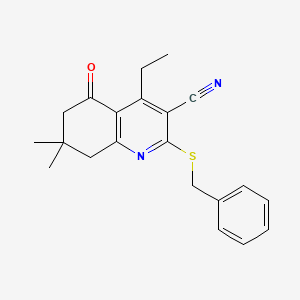
![1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2853807.png)